

In vitro assay methods for isoxazole-carboxamide AMPA modulation

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Compound of Interest

Compound Name: *N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide*

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Application Note & Protocol Guide

Topic: In Vitro Assay Methods for the Characterization of Isoxazole-Carboxamide AMPA Receptor Modulators

Introduction

The α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a cornerstone of fast excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] These ionotropic glutamate receptors are complex tetrameric structures, and their dysfunction is implicated in a range of neurological and psychiatric disorders. Consequently, they have emerged as a high-value therapeutic target.

Among the chemical classes being investigated, isoxazole-carboxamide derivatives have shown significant promise as potent allosteric modulators of AMPA receptors (AMPA receptors).[3][4][5] These compounds do not directly compete with the endogenous ligand, glutamate; instead, they bind to a distinct (allosteric) site on the receptor complex to influence its function. This modulation can manifest as either potentiation (Positive Allosteric Modulators, or PAMs) or inhibition (Negative Allosteric Modulators, or NAMs) of the glutamate-induced current. A key

feature of this chemical class is its ability to profoundly alter the biophysical gating properties of the receptor, such as the rates of deactivation and desensitization.[3][5]

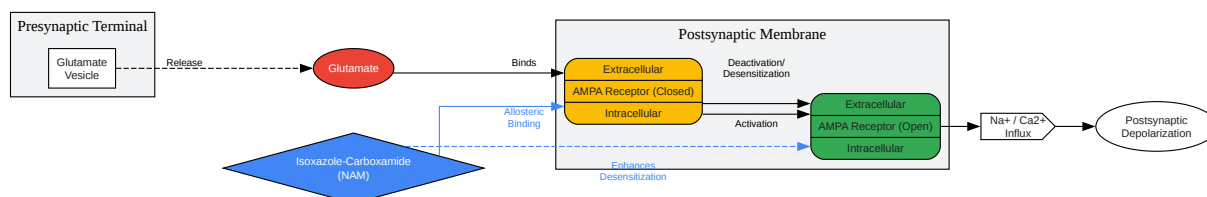
This guide provides an in-depth overview and detailed protocols for the essential in vitro assays required to identify, validate, and mechanistically characterize novel isoxazole-carboxamide AMPA receptor modulators. We will proceed from high-throughput methods suitable for primary screening to the gold-standard electrophysiological techniques required for detailed mechanistic elucidation.

Section 1: The AMPA Receptor Target

A thorough understanding of the target is paramount for designing and interpreting any screening assay. AMPARs are not a single entity but a diverse family of receptors with distinct properties.

- **Structure and Subunits:** Functional AMPARs are tetramers assembled from four core subunits: GluA1, GluA2, GluA3, and GluA4.[1][6] The specific combination of these subunits dictates the receptor's physiological and pharmacological properties. The GluA2 subunit is particularly critical as it undergoes RNA editing, which renders the channel impermeable to Ca^{2+} . Receptors lacking an edited GluA2 subunit are calcium-permeable, a feature implicated in both normal synaptic plasticity and excitotoxicity.[4]
- **Gating Kinetics:** The function of an AMPAR is defined by its gating kinetics upon glutamate binding:
 - **Activation:** The rapid opening of the ion channel.
 - **Deactivation:** The closure of the channel upon removal of glutamate.
 - **Desensitization:** The closure of the channel despite the continued presence of glutamate. This is a crucial mechanism to prevent over-excitation.[7] Isoxazole-carboxamides often exert their modulatory effects by altering the rates of deactivation and desensitization, making the measurement of these kinetic parameters essential.[3][4]
- **Allosteric Modulation:** Allosteric modulators bind to sites on the receptor distinct from the glutamate-binding (orthosteric) site.[8] This provides a more subtle and potentially safer way to tune synaptic transmission up or down, rather than simply turning it on or off. PAMs

typically enhance receptor function by slowing desensitization or deactivation, while NAMs often achieve the opposite effect.[7][9]



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Caption: AMPA receptor activation and negative allosteric modulation.

Section 2: An Integrated Assay Workflow

The discovery and characterization of novel modulators is a multi-step process. A tiered or funneling approach is most efficient, starting with high-capacity screens to identify active compounds ("hits") from large libraries, followed by more detailed, lower-throughput assays to confirm activity and elucidate the mechanism of action.



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Caption: Tiered workflow for discovery of AMPA receptor modulators.

Section 3: High-Throughput Screening (HTS) Assays

The goal of HTS is to rapidly screen thousands of compounds to identify those that modulate AMPAR function.[10] These assays prioritize speed and cost-effectiveness, using indirect

readouts of ion channel activity.

Voltage-Sensitive Dye (VSD) Assay

- Principle: This assay uses a fluorescent dye that binds to the plasma membrane and changes its fluorescence intensity in response to changes in membrane potential. When AMPARs are activated by glutamate, the influx of positive ions (Na^+) depolarizes the cell, causing a detectable increase in VSD fluorescence.[9][11] Modulators will either enhance (PAMs) or reduce (NAMs) this glutamate-induced fluorescence signal.

- Protocol:

Cell Line Selection: A crucial choice is the cell line. HEK293 cells stably expressing a specific AMPAR subunit composition (e.g., the flip splice isoform of GluA2) are commonly used.[9] It is often beneficial to use cell lines with inducible receptor expression to ensure consistent expression levels and minimize cytotoxicity.[9]

Materials:

- HEK293 cells stably expressing the desired AMPAR construct.
- Assay plates (e.g., 384-well, black-walled, clear-bottom).
- Voltage-Sensitive Dye (VSD) kit (e.g., from Molecular Devices).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Agonist: Glutamate or a specific agonist like Quisqualate.
- Test Compounds (Isoxazole-carboxamides).
- Reference Modulators (e.g., CX-546 as a PAM, Talampanel as a NAM).
- Fluorescence plate reader with liquid handling capabilities.

Step-by-Step Methodology:

- Cell Plating: Seed the HEK293-AMPA cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
- Dye Loading: Remove the culture medium and add the VSD loading buffer to each well. Incubate at 37°C for 45-60 minutes, protected from light.
- Compound Addition: Transfer the plates to the fluorescence plate reader. Add test compounds (e.g., at a final concentration of 10 µM) and reference modulators to the appropriate wells. A pre-incubation period of 5-15 minutes is often employed.
- Agonist Stimulation & Reading: The instrument then adds a pre-determined concentration of glutamate (typically an EC₂₀ for NAM screening or EC₈₀ for PAM screening) to all wells while simultaneously recording the fluorescence signal over time (kinetic read).
- Data Analysis: The change in fluorescence (ΔF) is calculated. For NAMs, the % inhibition is determined relative to control wells (glutamate alone). For PAMs, the % potentiation is calculated.
- Self-Validation and Trustworthiness:
 - Z'-factor: Calculate the Z'-factor using positive (glutamate + reference modulator) and negative (glutamate alone) controls to assess assay quality and robustness. A Z' > 0.5 is considered excellent.
 - Counter-screens: Hits should be tested on the parental cell line lacking the AMPAR target to eliminate compounds that act on the VSD or have other non-specific effects.[\[11\]](#)

Calcium Flux Assay

- Principle: This method is applicable for AMPARs that are permeable to calcium, such as those lacking the edited GluA2 subunit or specific heteromers like GluA1/A4.[\[12\]](#)[\[13\]](#) A calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2) is loaded into the cells.[\[9\]](#)[\[14\]](#) Activation of Ca²⁺-permeable AMPARs leads to calcium influx and a corresponding increase in fluorescence.
- Protocol:

Cell Line Selection: Requires HEK293 cells expressing a calcium-permeable AMPAR construct (e.g., homomeric GluA1 or GluA2(Q) unedited).[9][15]

Materials:

- HEK293 cells expressing a Ca²⁺-permeable AMPAR.
- Calcium-sensitive dye (e.g., Fluo-8 AM).
- Assay Buffer (as above, but can be low in calcium to reduce background).[9]
- All other materials as listed for the VSD assay.

Step-by-Step Methodology:

- Cell Plating: As per the VSD assay.
- Dye Loading: Incubate cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
- Compound Addition & Reading: The protocol follows the same logic as the VSD assay. Compounds are added, followed by agonist stimulation, while fluorescence is monitored by the plate reader.
- Data Analysis: Data is analyzed similarly to the VSD assay, calculating % inhibition or potentiation based on the fluorescence signal change.
- Causality and Experimental Choice: The choice between VSD and Calcium Flux depends on the target receptor subtype. VSD is more universal as it detects Na⁺ influx common to all AMPARs, while calcium flux is specific to Ca²⁺-permeable subtypes and can provide a very robust signal.[14]

Table 1: Example Data from a Primary HTS Assay (VSD)

Compound ID	Concentration (μM)	Agonist (Glutamate)	% Inhibition (vs. Control)	Hit Classification
ISX-A	10	EC ₈₀	78.5%	Strong NAM
ISX-B	10	EC ₈₀	12.1%	Inactive
ISX-C	10	EC ₈₀	-150.2%	Strong PAM

| Talampanel | 10 | EC₈₀ | 85.0% | Reference NAM |

Section 4: Gold-Standard Characterization: Whole-Cell Patch-Clamp Electrophysiology

Electrophysiology provides a direct, high-fidelity measurement of the ionic current flowing through AMPAR channels.[16] It is the definitive method for confirming modulator activity and understanding the precise mechanism of action.[3][5]

- Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured, allowing electrical access to the cell's interior. The voltage across the membrane is "clamped" to a set value (e.g., -60 mV), and the current required to maintain this voltage is measured. This current is equal and opposite to the current flowing through the ion channels.[17][18]
- Protocol:

Materials:

- Cells: HEK293T cells transiently or stably transfected with the AMPAR subunit(s) of interest.[3][4][19]
- External Solution (aCSF): (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4.
- Internal (Pipette) Solution: (in mM) 140 Cs-Gluconate, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. pH adjusted to 7.2. Cesium (Cs⁺) is used to block potassium channels.

- Patch-clamp rig: Microscope, micromanipulators, amplifier, digitizer, and perfusion system.
- Agonist/Compound Application: A rapid solution exchange system is critical for studying kinetics.

Step-by-Step Methodology:

- Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.
- Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with internal solution.[20]
- Obtaining a Recording:
 - Place a coverslip in the recording chamber and perfuse with external solution.
 - Using the micromanipulator, approach a cell with the pipette while applying positive pressure.
 - Upon touching the cell, release pressure to form a Giga-ohm seal (>1 G Ω).
 - Apply gentle suction to rupture the membrane and achieve the whole-cell configuration. [17]
- Recording AMPAR Currents:
 - Hold the cell at -60 mV.
 - Use a rapid perfusion system to apply a short pulse (1-2 ms) of high-concentration glutamate (e.g., 10 mM) to evoke a current. This measures the peak current amplitude and deactivation rate.[3]
 - To measure desensitization, apply a longer pulse (100-500 ms) of glutamate.[7]
- Compound Application: Co-apply the isoxazole-carboxamide compound with glutamate to observe its effect on the current amplitude and kinetics.[3][21]

- Dose-Response Analysis: To determine potency (IC_{50} or EC_{50}), apply increasing concentrations of the compound and measure the effect on the peak current. Plot the normalized response against the log of the compound concentration and fit with a Hill equation.[4]
- Analyzing Key Kinetic Parameters:
 - Deactivation: The decay of the current after a brief pulse of glutamate is fitted with an exponential function. Isoxazole-carboxamide NAMs often accelerate this decay (faster deactivation).[4]
 - Desensitization: The decay of the current during a prolonged glutamate application is also fitted with an exponential function. NAMs can increase the rate and extent of desensitization.[3][5]

Table 2: Example Electrophysiological Profile of an Isoxazole-Carboxamide NAM

Parameter	Control (Glutamate alone)	+ 10 μ M ISX-A	Effect
Peak Current Amplitude	100%	21.5%	Inhibition
IC_{50}	N/A	4.4 μ M	Potency
Deactivation Rate (τ)	1.8 ms	0.9 ms	2-fold acceleration

| Desensitization Rate (τ) | 5.2 ms | 2.5 ms | 2.1-fold acceleration |

Section 5: Complementary Assay: Radioligand Binding

Binding assays are essential for determining if a compound physically interacts with the receptor and can help differentiate between competitive and allosteric mechanisms.[22]

- Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3 H]AMPA or a labeled allosteric modulator) from the receptor.[23][24] The

amount of radioactivity bound to the receptor preparation (typically synaptic membranes) is measured in the presence of increasing concentrations of the unlabeled test compound.

- Protocol:

Materials:

- Receptor Source: Rat brain synaptic membranes.
- Radioligand: e.g., (S)-[³H]AMPA.[25]
- Assay Buffer: Tris-HCl buffer, often containing KSCN to increase the proportion of low-affinity binding sites, which better reflects the physiological state.[25]
- Test Compounds: Isoxazole-carboxamides.
- Filtration apparatus and glass fiber filters.
- Scintillation counter.

Step-by-Step Methodology:

- Incubation: In assay tubes, combine the synaptic membranes, a fixed concentration of [³H]AMPA, and varying concentrations of the test compound.
- Non-specific Binding: A parallel set of tubes containing a high concentration of unlabeled glutamate is used to define non-specific binding.
- Equilibration: Incubate the tubes on ice to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
- Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The resulting displacement curve is used to calculate the IC₅₀, which can

be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

- Causality and Interpretation: If an isoxazole-carboxamide displaces [^3H]AMPA, it suggests interaction at or near the glutamate binding site. More commonly for allosteric modulators, this assay is performed with a radiolabeled allosteric modulator to identify compounds that bind to the same allosteric site.[23] A lack of displacement of [^3H]AMPA combined with functional activity in electrophysiology is strong evidence for an allosteric mechanism.

Conclusion

The characterization of isoxazole-carboxamide modulators of the AMPA receptor requires a multi-faceted and logical approach. By integrating high-throughput functional assays like VSD or calcium flux for initial screening with the precision and mechanistic detail of whole-cell patch-clamp electrophysiology, researchers can efficiently identify promising lead compounds. Complementary techniques such as radioligand binding assays further refine the understanding of the compound's interaction with the receptor. This comprehensive in vitro profiling is an indispensable step in the drug development pipeline, providing the critical data needed to advance novel therapeutics for a host of neurological disorders.

References

- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. [\[Link\]](#)
- Isoxazole-Carboxamide Modulators of GluA2-Containing α -Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. The Hebrew University of Jerusalem. [\[Link\]](#)
- AMPA receptor. Wikipedia. [\[Link\]](#)
- AMPA receptor structure and auxiliary subunits. PMC - NIH. [\[Link\]](#)
- AMPA receptors in the evolving synapse: structure, function, and disease implications. Frontiers in Cellular Neuroscience. [\[Link\]](#)
- AMPA receptor structure and auxiliary subunits. PubMed - NIH. [\[Link\]](#)

- Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PMC. [\[Link\]](#)
- Screening for AMPA receptor auxiliary subunit specific modulators. PMC - NIH. [\[Link\]](#)
- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed. [\[Link\]](#)
- Structural and functional insights into transmembrane AMPA receptor regulatory protein complexes. Rockefeller University Press. [\[Link\]](#)
- Effects of Isoxazole-4-carboxamide derivatives on AMPA receptor-mediated whole-cell currents. ResearchGate. [\[Link\]](#)
- AMPA Receptor Positive Allosteric Modulators. ORCA – Online Research @ Cardiff. [\[Link\]](#)
- Screening for AMPA receptor auxiliary subunit specific modulators. ResearchGate. [\[Link\]](#)
- Chemical labelling for visualizing native AMPA receptors in live neurons. Kyoto University. [\[Link\]](#)
- Rapid and reversible fluorescent probe enables repeated snapshot imaging of AMPA receptors during synaptic plasticity. PMC. [\[Link\]](#)
- Super-resolution imaging of synaptic and Extra-synaptic AMPA receptors with different-sized fluorescent probes. eLife. [\[Link\]](#)
- Whole-cell patch-clamp recordings. Protocols.io. [\[Link\]](#)
- Screening for AMPA receptor auxiliary subunit specific modulators. NLM Dataset Catalog. [\[Link\]](#)
- Isoxazole carboxamide derivatives effect on α -amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor whole-cell current. ResearchGate. [\[Link\]](#)
- Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Springer Nature Experiments. [\[Link\]](#)

- New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. PMC. [\[Link\]](#)
- Whole-cell patch-clamping of cultured human neurons. Protocols.io. [\[Link\]](#)
- Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca²⁺ Imaging. PMC. [\[Link\]](#)
- Rapid and reversible fluorescent probe enables repeated snapshot imaging of AMPA receptors during synaptic plasticity. Request PDF - ResearchGate. [\[Link\]](#)
- A fluorophore–ligand conjugate for the rapid and reversible staining of native AMPA receptors in living neurons. bioRxiv. [\[Link\]](#)
- Calcium-permeable AMPA receptors: an underestimated pharmacological target for the therapy of brain pathologies. PMC - NIH. [\[Link\]](#)
- Human GluA1/GluA4 AMPA Receptor EZCells™ TT. Charles River Laboratories. [\[Link\]](#)
- Binding experiments with AMPA and kainate receptor S1S2 ligand-binding... ResearchGate. [\[Link\]](#)
- Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Cell.com. [\[Link\]](#)
- Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors. PMC. [\[Link\]](#)
- Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca²⁺ Imaging. ResearchGate. [\[Link\]](#)
- Homomeric and heteromeric AMPA receptors.
- Isoxazole-Carboxamide Modulators of GluA2-Containing α -Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed. [\[Link\]](#)
- Whole-cell patch clamp protocol. University of Sussex. [\[Link\]](#)

- Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM. eLife. [[Link](#)]
- Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine. PubMed. [[Link](#)]
- Radioligand Binding Detection of Receptors in Brain Membranes. SpringerLink. [[Link](#)]
- Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. PMC. [[Link](#)]
- 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Semantic Scholar. [[Link](#)]
- Calcium-permeable AMPA receptors govern PV neuron feature selectivity. bioRxiv. [[Link](#)]
- AMPA receptor inhibitors suppress proliferation of human small cell lung cancer cell lines. Semantic Scholar. [[Link](#)]
- High-throughput screening (HTS). BMG LABTECH. [[Link](#)]
- The Impact and Mechanism of a Novel Allosteric AMPA Receptor Modulator LCX001 on Protection Against Respiratory Depression in Rodents. Frontiers. [[Link](#)]

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Sources

- [1. AMPA receptor - Wikipedia \[en.wikipedia.org\]](#)
- [2. Frontiers | AMPA receptors in the evolving synapse: structure, function, and disease implications \[frontiersin.org\]](#)
- [3. mdpi.com \[mdpi.com\]](#)
- [4. cris.huji.ac.il \[cris.huji.ac.il\]](#)

- [5. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. AMPA receptor structure and auxiliary subunits - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. jneurosci.org \[jneurosci.org\]](#)
- [8. Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. Screening for AMPA receptor auxiliary subunit specific modulators - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. bmglabtech.com \[bmglabtech.com\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. criver.com \[criver.com\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [14. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca²⁺ Imaging - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. Calcium-permeable AMPA receptors: an underestimated pharmacological target for the therapy of brain pathologies - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments \[experiments.springernature.com\]](#)
- [17. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. docs.axolbio.com \[docs.axolbio.com\]](#)
- [19. Isoxazole-Carboxamide Modulators of GluA2-Containing \$\alpha\$ -Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [20. protocols.io \[protocols.io\]](#)
- [21. researchgate.net \[researchgate.net\]](#)
- [22. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments \[experiments.springernature.com\]](#)
- [23. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- 24. Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 25. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
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